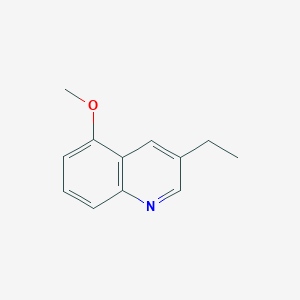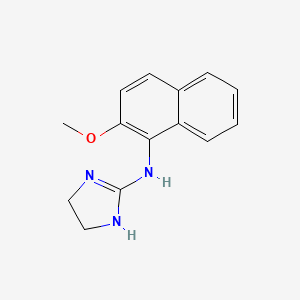
1H-Imidazol-2-amine, 4,5-dihydro-N-(2-methoxy-1-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazol-2-amine, 4,5-dihydro-N-(2-methoxy-1-naphthalenyl)- is a compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This specific compound is characterized by the presence of a methoxy-naphthalenyl group, which imparts unique chemical and physical properties.
準備方法
The synthesis of 1H-Imidazol-2-amine, 4,5-dihydro-N-(2-methoxy-1-naphthalenyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxy-1-naphthaldehyde with an appropriate amine, followed by cyclization to form the imidazole ring. Reaction conditions often involve the use of catalysts such as erbium triflate and solvents like ethanol or methanol . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1H-Imidazol-2-amine, 4,5-dihydro-N-(2-methoxy-1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Cyclization: Cyclization reactions can be facilitated by acidic or basic conditions, leading to the formation of fused ring systems.
科学的研究の応用
1H-Imidazol-2-amine, 4,5-dihydro-N-(2-methoxy-1-naphthalenyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1H-Imidazol-2-amine, 4,5-dihydro-N-(2-methoxy-1-naphthalenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1H-Imidazol-2-amine, 4,5-dihydro-N-(2-methoxy-1-naphthalenyl)- can be compared with other imidazole derivatives such as:
Tramazoline: Known for its vasoconstrictive properties and used in nasal decongestants.
Tizanidine: A muscle relaxant used in the treatment of spasticity.
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Used in oxidative aromatization reactions.
The uniqueness of 1H-Imidazol-2-amine, 4,5-dihydro-N-(2-methoxy-1-naphthalenyl)- lies in its specific structural features and the presence of the methoxy-naphthalenyl group, which imparts distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
595560-82-0 |
|---|---|
分子式 |
C14H15N3O |
分子量 |
241.29 g/mol |
IUPAC名 |
N-(2-methoxynaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C14H15N3O/c1-18-12-7-6-10-4-2-3-5-11(10)13(12)17-14-15-8-9-16-14/h2-7H,8-9H2,1H3,(H2,15,16,17) |
InChIキー |
WIAQUEQIZXWZCB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1)NC3=NCCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propanesulfonic acid, 3,3'-[1,2-ethanediylbis(ethylimino)]bis-](/img/structure/B12568506.png)
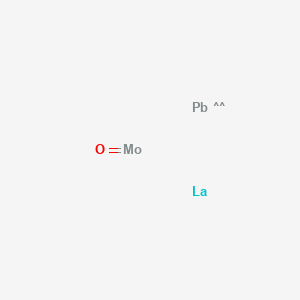



![Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine](/img/structure/B12568542.png)
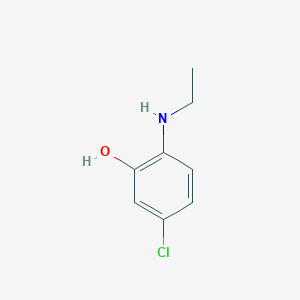
![6-[(2-Hexyldecyl)oxy]-7H-purine](/img/structure/B12568550.png)
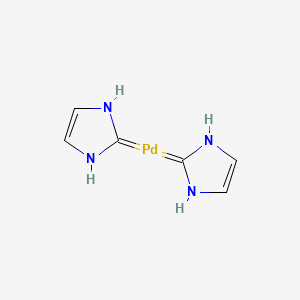
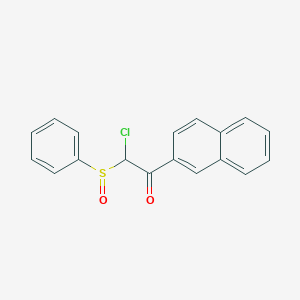
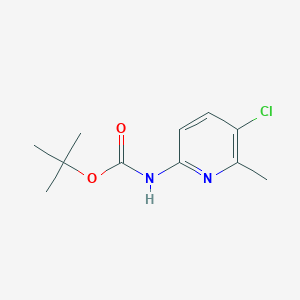
![2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol](/img/structure/B12568577.png)
